molecular formula C16H20BNO4 B1429260 methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate CAS No. 1100052-63-8

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

Cat. No.: B1429260
CAS No.: 1100052-63-8
M. Wt: 301.1 g/mol
InChI Key: GBJXMSNMGSGQFL-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is a boron-containing indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds. Its structure features a pinacol boronate ester at the indole’s 5-position and a methyl carboxylate group at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and epigenetic modulators .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-6-7-13-11(8-10)12(9-18-13)14(19)20-5/h6-9,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJXMSNMGSGQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is a compound that belongs to the class of organoboron compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C13_{13}H17_{17}BNO4_{4}
  • Molecular Weight : 244.10 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boron-containing compounds. This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Listeria monocytogenes0.010 mg/mL0.020 mg/mL

These results indicate that the compound exhibits potent antibacterial properties, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against several fungal strains. The MIC values for common fungal pathogens are as follows:

Fungal Strain MIC (mg/mL)
Candida albicans0.005
Aspergillus niger0.030
Trichophyton mentagrophytes0.015

The antifungal mechanisms may involve disruption of ergosterol synthesis or alteration of cell membrane integrity.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed that this compound exhibits low toxicity towards normal cells. For example:

  • Cell Line : MRC-5 (human fetal lung fibroblast)
  • Concentration Range Tested : 1 × 107^{-7} M to 1 × 105^{-5} M
  • Cell Viability : Greater than 90% across all tested concentrations

These findings suggest that the compound could be a promising candidate for further development in therapeutic applications due to its selective toxicity profile.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes and disrupt their function.

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy :
    • A study published in MDPI demonstrated that methyl derivatives of indole compounds exhibit enhanced antimicrobial activity compared to their non-boronated counterparts .
  • Potential in Cancer Therapy :
    • Research indicates that boron-containing compounds can act as effective agents in cancer treatment by inducing apoptosis in cancer cells while sparing normal cells .
  • Drug Development Applications :
    • The compound's unique structure allows for modifications that can enhance its bioactivity and pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing boron have potential anticancer activity. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. The presence of the indole moiety is critical as indoles are known for their biological activity, including anti-cancer effects.

Neuroprotective Effects
Studies suggest that indole derivatives exhibit neuroprotective properties. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. The dioxaborolane group enhances the compound's stability and bioavailability, making it a candidate for further development in neurodegenerative disease treatments.

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound can serve as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane structure facilitates the transfer of the boron atom during the coupling process.

Building Block for Drug Development
The compound can be utilized as a building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further modifications that can lead to new derivatives with enhanced biological activities.

Materials Science

Polymer Chemistry
In materials science, boron-containing compounds are often used to enhance the properties of polymers. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Nanomaterials
Research into nanomaterials has identified boron compounds as effective dopants to modify electronic properties. This compound could potentially be used in the development of nanostructured materials for electronic applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole with boron substituents exhibited significant cytotoxicity against various cancer cell lines. This compound was highlighted for its selective action against breast cancer cells.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute found that indole derivatives protected neuronal cells from glutamate-induced toxicity. The study concluded that this compound showed promise as a neuroprotective agent due to its ability to modulate oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers on the Indole Ring

  • Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate (FM-1654) The carboxylate group at the 2-position reduces steric hindrance during coupling reactions compared to the 3-position. This isomer exhibits higher reactivity in Pd-catalyzed couplings with aryl halides, achieving yields >80% in model reactions . Molecular Formula: C₁₆H₂₀BNO₄; Molecular Weight: 301.15 .
  • Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-4-Carboxylate (PN-1489)

    • The boronate at the 6-position and carboxylate at the 4-position create electronic asymmetry, favoring regioselective coupling. However, steric bulk at the 4-position reduces reaction rates by ~20% compared to 3-carboxylate derivatives .
  • Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-7-Carboxylate

    • The 7-carboxylate group increases polarity, enhancing solubility in polar solvents (e.g., DMF) but reducing stability in aqueous conditions. Its coupling efficiency is comparable to the 3-carboxylate isomer but requires higher catalyst loading (5 mol% Pd) .

Heterocycle-Substituted Analogs

  • Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate Replacing indole with indazole introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. This enhances binding affinity in protein-ligand interactions (e.g., IC₅₀ = 12 nM for kinase inhibition vs. 45 nM for indole analogs) . Molecular Formula: C₁₅H₁₉BN₂O₄; Monoisotopic Mass: 302.1437 .
  • Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole-3-Carboxylate

    • The pyrazole core’s electron-deficient nature accelerates oxidative addition in cross-couplings. However, ethyl esters are prone to hydrolysis under basic conditions, limiting utility in aqueous reactions .
  • Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrole-3-Carboxylate

    • Pyrrole’s smaller ring size reduces steric hindrance, enabling couplings with bulky substrates. However, lower aromatic stability leads to byproduct formation (e.g., deboronation) in high-temperature reactions .

Ester Group Variants

  • Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-2-Carboxylate

    • Ethyl esters improve lipophilicity (logP = 2.8 vs. 2.3 for methyl analogs) but require harsher conditions for saponification. This limits use in sequential ester hydrolysis/coupling workflows .
  • tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate

    • The tert-butyl group protects the indole nitrogen, enhancing stability during storage. However, deprotection (e.g., TFA) is required before coupling, adding synthetic steps .

Key Physical and Chemical Properties

Compound Molecular Weight Solubility (DMF) Melting Point Coupling Yield*
Methyl 5-(dioxaborolan-2-yl)-1H-indole-3-carboxylate 301.15 25 mg/mL 132–135°C 85%
Methyl 5-(dioxaborolan-2-yl)-1H-indole-2-carboxylate (FM-1654) 301.15 30 mg/mL 128–130°C 92%
Methyl 6-(dioxaborolan-2-yl)-1H-indazole-3-carboxylate 302.14 18 mg/mL 145–148°C 78%
Ethyl 5-(dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate 293.13 40 mg/mL 72–73°C 65%

*Yields reported for Suzuki-Miyaura coupling with 4-bromotoluene under standard conditions (2 mol% Pd, K₂CO₃, 80°C) .

Preparation Methods

Starting Materials and Catalysts

  • Substrate : Methyl 1H-indole-3-carboxylate or its N-substituted derivatives (e.g., 1-methylindole-3-carboxylate)
  • Borylating agent : Bis(pinacolato)diboron (B2pin2)
  • Catalyst : (1,5-cyclooctadiene)(methoxy)iridium(I) dimer
  • Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) or similar bipyridine ligands
  • Solvent : Hexane or cyclohexane
  • Atmosphere : Inert (argon or nitrogen)

Reaction Conditions

  • Temperature: 90–100 °C
  • Time: 4–5 hours
  • Inert atmosphere to prevent catalyst deactivation
  • Stirring to ensure homogeneity

Reaction Mechanism

The iridium catalyst activates the C–H bond at the 5-position of the indole ring, enabling the regioselective borylation with bis(pinacolato)diboron to form the pinacol boronate ester. The methyl ester group at the 3-position remains intact during this transformation.

Example Procedure (Literature-Based)

Step Reagents/Conditions Description Yield (%)
1 Methyl 1H-indole-3-carboxylate (substrate) Starting material -
2 Bis(pinacolato)diboron (1.1 equiv) Borylating agent -
3 (1,5-cyclooctadiene)(methoxy)iridium(I) dimer (2–5 mol%) Catalyst -
4 4,4'-di-tert-butyl-2,2'-bipyridine (ligand, 5 mol%) Ligand for catalyst stabilization -
5 Hexane or cyclohexane solvent Medium for reaction -
6 90–100 °C, 4–5 hours, inert atmosphere Reaction conditions 70–99%
7 Workup: filtration, washing with water and hexanes Isolation of product -

Yield values reported range from 70% to 99%, depending on substrate purity and exact conditions.

Research Findings and Optimization

  • Regioselectivity: The iridium catalyst system exhibits high regioselectivity for the 5-position of the indole ring, avoiding borylation at other positions such as 2 or 3, which is critical for further functionalization steps.
  • Catalyst Efficiency: The (1,5-cyclooctadiene)(methoxy)iridium(I) dimer combined with dtbpy ligand provides a robust catalytic system that tolerates the ester group and other functional groups on the indole ring.
  • Reaction Time and Temperature: Elevated temperatures (90–100 °C) and reaction times of 4–5 hours are optimal to achieve high conversion without decomposition.
  • Purification: The product is typically isolated by filtration and washing, followed by drying under vacuum at moderate temperatures (~55 °C) to maintain product integrity.

Comparative Data Table of Preparation Parameters

Parameter Typical Value/Range Comments
Substrate Methyl 1H-indole-3-carboxylate Can be N-substituted for different derivatives
Borylating agent Bis(pinacolato)diboron Standard for C–H borylation
Catalyst (COD)(methoxy)Iridium(I) dimer Effective for regioselective borylation
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine Stabilizes catalyst, enhances selectivity
Solvent Hexane or cyclohexane Non-polar solvents preferred
Temperature 90–100 °C Balances reaction rate and product stability
Reaction time 4–5 hours Sufficient for high conversion
Atmosphere Inert (N2 or Ar) Prevents catalyst degradation
Yield 70–99% High yields achievable with optimized conditions

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield (%)Reference
Pd-catalyzed borylationPd(dppf)Cl₂, B₂Pin₂54–71
Direct esterificationMethyl chloroformate, K₂CO₃60–85

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.1–8.3 ppm (indole H4/H6), δ 3.9 ppm (methyl ester), and δ 1.3 ppm (pinacol methyl groups) confirm substitution patterns .
    • ¹³C NMR : Signals near δ 165 ppm (ester carbonyl) and δ 25–30 ppm (pinacol carbons) .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ = 344.22) validate the formula .
  • Infrared (IR) Spectroscopy : Absorbances at ~1700 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for Suzuki-Miyaura coupling using this compound?

Answer:
DoE is critical for identifying optimal parameters:

  • Factors to test : Catalyst loading (0.5–5 mol%), temperature (60–100°C), solvent polarity (THF vs. dioxane), and base (K₂CO₃ vs. CsF) .
  • Response variables : Yield, purity, and reaction time.
  • Example workflow :
    • Screen factors via a Plackett-Burman design to identify significant variables.
    • Optimize using a Central Composite Design to model interactions.
    • Validate with triplicate runs under predicted optimal conditions .

Q. Table 2: DoE Case Study from Literature

FactorOptimal RangeImpact on Yield
Catalyst (Pd)2–3 mol%High
Temperature80–90°CModerate
Solvent (THF:H₂O)4:1 v/vCritical

Advanced: How to resolve contradictions in reported yields for Pd-catalyzed reactions involving this compound?

Answer:
Yield discrepancies often arise from:

  • Catalyst deactivation : Impurities (e.g., oxygen or moisture) reduce Pd efficiency. Use rigorously degassed solvents and inert atmospheres .
  • Substrate steric effects : Bulky substituents at C3 (methyl ester) may slow transmetallation. Switching to PdCl₂(PPh₃)₂ improves steric tolerance .
  • Base selection : Strong bases (e.g., Cs₂CO₃) can hydrolyze the boronate ester. K₃PO₄ is milder and preserves the pinacol group .

Case Example : A study reported 54% yield with Pd(dppf)Cl₂ vs. 71% with PdCl₂(PPh₃)₂ under identical conditions, highlighting ligand effects .

Advanced: What are the emerging applications of this compound in catalytic systems or materials science?

Answer:
Recent studies highlight its role in:

  • Heterogeneous catalysis : Immobilization on MOFs (Metal-Organic Frameworks) for recyclable cross-coupling reactions .
  • Photoredox catalysis : As an electron-deficient arylboronate in visible-light-driven C–B bond activation .
  • Polymer chemistry : As a monomer for boron-containing conjugated polymers with tunable optoelectronic properties .

Key Challenge : Balancing reactivity and stability. The pinacol boronate group’s hydrolytic sensitivity requires anhydrous conditions for catalytic applications .

Advanced: How to troubleshoot low yields in the esterification step of this compound?

Answer:
Common pitfalls and solutions:

  • Incomplete activation : Pre-activate the carboxylic acid with DCC (N,N'-dicyclohexylcarbodiimide) before esterification .
  • Side reactions : Competing N-methylation of the indole nitrogen. Use milder bases (e.g., NaHCO₃ instead of K₂CO₃) .
  • Workup losses : Extract with ethyl acetate instead of DCM to improve recovery of polar intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

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